![molecular formula C16H12N2O3S B2692518 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid CAS No. 431906-56-8](/img/no-structure.png)

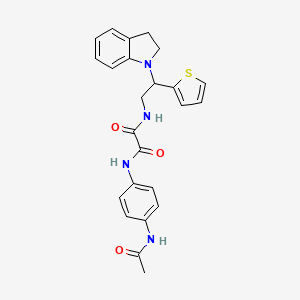

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

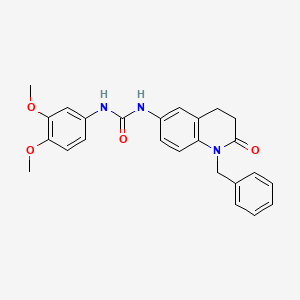

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid, also known as OSU-03012, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. OSU-03012 has been shown to have anticancer, antiviral, and neuroprotective properties, making it a promising candidate for drug development.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

One study reports the synthesis of novel 6,8-dibromo-4(3H)quinazolinone derivatives, starting from a compound structurally similar to 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid. These derivatives demonstrated significant anti-bacterial and anti-fungal activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus flavus, highlighting their potential as antimicrobial agents (Mohamed et al., 2010).

Another research synthesized substituted (4-oxo-3-phenyl-3,4-dihydro quinazolin-2-yl)methyl nitrite derivatives, which showed promising antibacterial and antifungal activities against several Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential in developing new antimicrobial compounds (Chaitanya et al., 2017).

Novel Compound Synthesis and Characterization

Research focused on the electrochemical behavior of compounds structurally related to 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid revealed insights into their reduction mechanisms, which could inform the development of novel electrochemical sensors or therapeutic agents (Mandić et al., 2004).

The synthesis and evaluation of quinazolinone peptide derivatives for their antimicrobial potential further exemplify the versatility of quinazolinone-based compounds in generating new molecules with significant biological activities. These derivatives exhibited moderate to significant antibacterial activity, suggesting their utility in creating novel antimicrobial agents (Kapoor et al., 2017).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid involves the condensation of 2-aminobenzoic acid with 2-chloro-4-formylquinazoline followed by oxidation and sulfonation to yield the final product.", "Starting Materials": [ "2-aminobenzoic acid", "2-chloro-4-formylquinazoline", "Sulfuric acid", "Hydrogen peroxide", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzoic acid with 2-chloro-4-formylquinazoline in the presence of sodium hydroxide and ethanol to yield 4-[(2-chloro-4-formylquinazolin-3-yl)amino]benzoic acid.", "Step 2: Oxidation of 4-[(2-chloro-4-formylquinazolin-3-yl)amino]benzoic acid with hydrogen peroxide in the presence of sulfuric acid to yield 4-[(4-oxo-2-hydroxyquinazolin-3-yl)methyl]benzoic acid.", "Step 3: Sulfonation of 4-[(4-oxo-2-hydroxyquinazolin-3-yl)methyl]benzoic acid with sulfuric acid to yield 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid." ] } | |

Número CAS |

431906-56-8 |

Nombre del producto |

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid |

Fórmula molecular |

C16H12N2O3S |

Peso molecular |

312.34 |

Nombre IUPAC |

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid |

InChI |

InChI=1S/C16H12N2O3S/c19-14-12-3-1-2-4-13(12)17-16(22)18(14)9-10-5-7-11(8-6-10)15(20)21/h1-8H,9H2,(H,17,22)(H,20,21) |

Clave InChI |

FJVVHJQAUCPBBN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2692436.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-fluorophenyl)triazol-4-amine](/img/structure/B2692437.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2692442.png)

![3-cinnamyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692443.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2692445.png)

![1,3,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2692453.png)

![2-[[3-(5-Methyl-2-furanyl)-1-oxopropyl]amino]benzene-1,4-dicarboxylic acid dimethyl ester](/img/structure/B2692455.png)